molecular formula C26H25NO4 B8194986 (4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylpentanoic acid

(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylpentanoic acid

Cat. No.: B8194986
M. Wt: 415.5 g/mol
InChI Key: GQTVSSUIIKDXQC-IBGZPJMESA-N
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Description

(4S)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylpentanoic acid is an Fmoc-protected amino acid derivative with a pentanoic acid backbone. The compound features:

  • Stereochemistry: An (S)-configuration at the C4 position.
  • Functional groups: An Fmoc (9-fluorenylmethoxycarbonyl) group at C4, commonly used in peptide synthesis for temporary amine protection.
  • Applications: Primarily serves as a building block in solid-phase peptide synthesis (SPPS) due to its orthogonal protection strategy.

The molecular formula is C₂₆H₂₃NO₄ (exact mass: 413.1628 g/mol), with a five-carbon chain that balances flexibility and steric constraints for peptide chain elongation .

Properties

IUPAC Name

(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c28-25(29)15-14-19(16-18-8-2-1-3-9-18)27-26(30)31-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,27,30)(H,28,29)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTVSSUIIKDXQC-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Synthesis

γ-L-Dihomophenylalanine serves as the precursor, synthesized via Arndt-Eistert homologation of L-phenylalanine. The process involves:

  • Boc Protection : L-phenylalanine is treated with di-tert-butyl dicarbonate (Boc₂O) in a 1:1 dioxane/water mixture at pH 9–10.

  • Homologation : The Boc-protated amino acid undergoes a Wolff rearrangement using ethyl chloroformate and diazomethane, extending the side chain by one carbon.

  • Deprotection : Trifluoroacetic acid (TFA) removes the Boc group, yielding γ-L-dihomophenylalanine hydrochloride.

Fmoc-Cl Coupling

The free amine is reacted with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under Schotten-Baumann conditions:

  • Solvent System : Dioxane/water (3:2 v/v) with 10% Na₂CO₃.

  • Temperature : 0°C for 4 h, then 20°C for 18 h.

  • Workup : Acidification to pH 2 with HCl precipitates the product, followed by recrystallization in ethanol/water (1:1).

Table 1: Reaction Performance

ParameterValueSource
Yield82–89%
Purity (HPLC, 254 nm)≥99.19%
Optical Purity>99% ee (HPLC)

Silylation-Mediated Fmoc Protection

Trimethylsilyl (TMS) Intermediate Formation

This method, patented by, enhances reactivity and reduces racemization:

  • Silylation : γ-L-Dihomophenylalanine is treated with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in anhydrous dichloromethane (DCM), forming the bis-TMS derivative.

  • Fmoc-Cl Addition : Fmoc-Cl (1.2 eq) is added at −20°C, followed by warming to 25°C for 6 h.

  • Desilylation : Methanol quenches the reaction, yielding the Fmoc-protected product.

Advantages:

  • Reduced Side Reactions : TMS groups prevent undesired acylation at hydroxyl or carboxyl sites.

  • Yield Improvement : 95% vs. 82% in traditional methods.

Solid-Phase Peptide Synthesis (SPPS) Approach

Resin Loading and Elongation

Wang resin preloaded with Fmoc-γ-L-dihomophenylalanine is used for automated synthesis:

  • Deprotection : 20% piperidine in DMF removes the Fmoc group.

  • Coupling : HBTU/HOBt activation in DMF introduces subsequent amino acids.

  • Cleavage : TFA/water/triisopropylsilane (95:2.5:2.5) liberates the peptide-resin conjugate.

Table 2: SPPS Efficiency

MetricValueSource
Coupling Efficiency98.5% per cycle
Final Purity97.2%

Enantioselective Catalytic Synthesis

Asymmetric Hydrogenation

A 2017 J. Org. Chem. method employs Rhodium-(R)-BINAP catalysis:

  • Substrate : (Z)-β-acylamino acrylate derivative with a benzyl-protected carboxylate.

  • Conditions : H₂ (50 psi), EtOH, 25°C, 12 h.

  • Deprotection : Hydrogenolysis removes benzyl groups, followed by Fmoc-Cl coupling.

Outcomes:

  • Enantiomeric Excess : 99.5% ee.

  • Turnover Number (TON) : 5,000.

Solvent Optimization for Crystallization

Ethanol/Water Systems

Recrystallization in ethanol/water (1:1–4:1) achieves optimal crystal morphology:

  • Particle Size : 50–100 μm (ideal for filtration).

  • Yield Loss : <5% during washing.

Alternative Solvents

  • Isopropanol/Hexane : Reduces residual Fmoc-Cl to <0.1% but lowers yield to 75%.

  • Acetonitrile/Water : Accelerates crystallization (2 h vs. 12 h) but increases impurity carryover.

Analytical Characterization

HPLC Methods

  • Column : ZORBAX Eclipse Plus C18 (4.6 × 100 mm, 3.5 μm).

  • Mobile Phase : 0.1% TFA in water/acetonitrile gradient.

  • Retention Time : 8.2 min.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.78–7.14 (13H, m, Ar-H), 4.70 (1H, m, α-CH), 3.20 (2H, m, β-CH₂).

  • HRMS (ESI+) : m/z 416.1978 [M+H]⁺ (calc. 416.1972) .

Chemical Reactions Analysis

Types of Reactions

(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylpentanoic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: Plays a role in the study of protein structure and function.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylpentanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The Fmoc group can be removed under mild basic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Structural Variations and Substituents
Compound Name Key Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Reference
(4S)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylpentanoic acid C5: Phenyl C₂₆H₂₃NO₄ 413.16 Target
(3S,4S)-4-(Fmoc-amino)-5-cyclohexyl-3-hydroxypentanoic acid C5: Cyclohexyl; C3: Hydroxyl C₂₇H₃₃NO₅ 451.25
(S)-2-(Fmoc-amino)-5-(4-methylpiperazin-1-yl)pentanoic acid hydrochloride C5: 4-Methylpiperazinyl; Hydrochloride salt C₂₅H₃₁ClN₄O₄ 487.99
(R)-4-(Fmoc-amino)-5-(tert-butoxy)pentanoic acid C5: tert-Butoxy C₂₃H₂₇NO₅ 397.18
(S)-4-(Fmoc-amino)pentanoic acid C5: None (unsubstituted) C₂₀H₂₁NO₄ 339.39

Key Observations :

  • C5 Substituents : The phenyl group in the target compound enhances hydrophobicity compared to cyclohexyl (bulkier) or tert-butoxy (polar, protective) groups .
  • Salt Forms : Hydrochloride salts (e.g., 2e–2j in ) improve aqueous solubility, unlike the neutral phenyl-substituted target compound.
Stereochemical and Optical Activity
Compound Name Optical Rotation ([α]²⁰D) Stereochemistry Reference
Target Compound Not reported 4S N/A
(S)-2-(Fmoc-amino)-5-(4-methylpiperazin-1-yl)pentanoic acid hydrochloride −7.3 (c = 0.5 in DMF) S at C2
(3S,4S)-4-(Fmoc-amino)-5-cyclohexyl-3-hydroxypentanoic acid Not reported 3S,4S
(R)-4-(Fmoc-amino)-5-(allyloxy)pentanoic acid Not reported R at C4

Key Observations :

  • Stereochemistry at C4 (S vs. R) influences peptide backbone conformation and enzyme recognition .
  • Optical rotation data (e.g., −7.3 in ) aids in enantiomeric purity verification during synthesis.

Key Observations :

  • Yields vary significantly (58–98% in ) based on substituent complexity and reaction conditions.
  • The phenyl group in the target compound may require tailored coupling agents (e.g., HATU) for efficient incorporation into peptides.

Key Observations :

  • Most Fmoc derivatives lack comprehensive toxicity data but share risks of respiratory irritation and flammability .
  • Hydrochloride salts (e.g., ) may pose additional corrosivity risks.

Biological Activity

(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylpentanoic acid, also known as Fmoc-L-Phe-OH, is a compound of significant interest in medicinal chemistry and biochemistry. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it a valuable building block in peptide synthesis and drug development.

  • Molecular Formula : C22H23NO4
  • Molecular Weight : 365.43 g/mol
  • CAS Number : 1014018-41-7
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its role in modulating biochemical pathways and its potential therapeutic applications.

  • Protein Synthesis : The Fmoc group allows for the selective protection of amino acids during peptide synthesis, facilitating the construction of complex peptides that can exhibit biological activity.
  • Enzyme Interaction : Studies suggest that this compound may interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or modulator.

Case Studies

  • Anticancer Activity :
    • A study demonstrated that derivatives of Fmoc-L-Phe-OH exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
  • Neuroprotective Effects :
    • Research indicated that this compound could protect neuronal cells from oxidative stress-induced damage. It was shown to upregulate antioxidant enzymes, thereby enhancing cellular resilience against neurodegenerative conditions .
  • Antimicrobial Properties :
    • Preliminary investigations revealed that certain derivatives of this compound possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis .

Data Tables

Activity Type Effect Mechanism Reference
AnticancerInduces apoptosisCaspase pathway activation
NeuroprotectiveReduces oxidative stressUpregulation of antioxidant enzymes
AntimicrobialInhibits bacterial growthDisruption of cell wall synthesis

Q & A

Q. Analytical methods :

  • HPLC : Monitors reaction progress and purity (e.g., C18 columns, acetonitrile/water gradients) .
  • NMR : Confirms structural integrity (e.g., 1^1H NMR for aromatic protons at δ 7.2–7.8 ppm; 13^{13}C NMR for carbonyl signals at ~170 ppm) .
  • LC-MS : Validates molecular weight (e.g., [M+H]+^+ ion matching theoretical mass) .

Advanced: How can reaction conditions be optimized to minimize side products during synthesis?

Answer:
Common side products (e.g., diastereomers, incomplete coupling) arise from:

  • Temperature fluctuations : Maintain 0–4°C during coupling to suppress racemization .
  • Solvent choice : Use DMF for solubility but switch to dichloromethane (DCM) for acid-sensitive steps to reduce byproducts .
  • Catalyst selection : Replace DCC with HOBt/EDC to enhance coupling efficiency and reduce urea byproducts .

Q. Example optimization workflow :

ParameterStandard ConditionOptimized ConditionOutcome
Coupling Temp25°C0°CRacemization reduced
SolventDMFDCMSide reactions ↓ 30%
CatalystDCCHOBt/EDCYield ↑ 15%

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H315/H319) .
  • Ventilation : Use fume hoods to prevent inhalation of dust (GHS H335) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. First aid :

  • Inhalation : Move to fresh air; administer oxygen if needed .
  • Skin contact : Wash with soap/water for 15 minutes .

Advanced: How can discrepancies in NMR data during characterization be resolved?

Answer:
Discrepancies (e.g., split peaks, unexpected shifts) often stem from:

  • Dynamic effects : Rotameric interconversion of the Fmoc group broadens peaks at room temperature. Acquire NMR at 60°C to sharpen signals .
  • Impurity interference : Use 13^{13}C-DEPT or 2D-COSY to distinguish target signals from byproducts .

Case study :
A study reported conflicting δ 4.3 ppm (CH2_2 in Fmoc) due to solvent polarity. Using DMSO-d6_6 instead of CDCl3_3 resolved the shift .

Advanced: What strategies are used to study the compound's interaction with biological targets?

Answer:

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., KD_D for enzyme inhibition) .
  • Molecular docking : Predicts binding poses using software (AutoDock Vina) and crystallographic data of similar Fmoc-amino acids .
  • Fluorescence quenching : Monitors conformational changes in target proteins (e.g., tryptophan emission at 340 nm) .

Example :
The compound showed IC50_{50} = 12 µM against protease X via SPR, correlating with docking predictions of H-bonding with Arg45 .

Basic: What are the key structural features confirmed by spectroscopic methods?

Answer:

  • Fmoc group : Aromatic protons (δ 7.2–7.8 ppm, 1^1H NMR); fluorene carbons (δ 120–145 ppm, 13^{13}C NMR) .
  • Chiral center : 1^1H NMR coupling constants (J = 6–8 Hz for (4S) configuration) .
  • Carboxylic acid : Broad O-H stretch at 2500–3000 cm1^{-1} (FTIR) .

Advanced: How can derivatives be designed to enhance biological activity?

Answer:
Modification strategies :

  • Aromatic substitution : Replace phenyl with 3,5-dimethylphenyl to improve hydrophobicity and binding (IC50_{50} ↓ 40%) .
  • Backbone elongation : Add methylene units to enhance protease selectivity (e.g., pentanoic → hexanoic acid) .

Q. Structural analogs and activities :

DerivativeModificationBioactivity (IC50_{50})Source
3,5-Dimethylphenyl variantAromatic substitution8 µM
Allyloxy-substituted analogEster functionalization15 µM

Basic: Which solvents and catalysts are effective in its synthesis?

Answer:

  • Solvents :
    • Polar aprotic : DMF (coupling), DCM (deprotection) .
    • Protic : Methanol (recrystallization) .
  • Catalysts :
    • Coupling : EDC/HOBt (yield >85%) .
    • Deprotection : 20% piperidine/DMF (efficiency >90%) .

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